molecular formula C20H30FN3O2 B7057822 1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea

1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea

Cat. No.: B7057822
M. Wt: 363.5 g/mol
InChI Key: JMQLLZSFQZSYAC-UHFFFAOYSA-N
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Description

1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopentylmethyl group, and a fluoro-methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the piperidine ring with cyclopentylmethyl halide under basic conditions.

    Attachment of the Fluoro-Methoxyphenyl Moiety: The final step involves the coupling of the fluoro-methoxyphenyl group with the piperidine derivative using a suitable coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-aminopiperidine-4-carboxylic acid: Similar piperidine structure with different functional groups.

    tert-Butylamine: Contains an amine group but lacks the complex structure of the target compound.

    Verapamil Related Compound E: Shares some structural features but differs in overall composition.

Uniqueness

1-[1-(Cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(cyclopentylmethyl)piperidin-4-yl]-3-[(3-fluoro-5-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O2/c1-26-19-11-16(10-17(21)12-19)13-22-20(25)23-18-6-8-24(9-7-18)14-15-4-2-3-5-15/h10-12,15,18H,2-9,13-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQLLZSFQZSYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)NC2CCN(CC2)CC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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